molecular formula C8H10O3S B2726371 2-Phenylethanesulfonic acid CAS No. 34292-93-8

2-Phenylethanesulfonic acid

Cat. No.: B2726371
CAS No.: 34292-93-8
M. Wt: 186.23
InChI Key: ZTJLYUVAFAMUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylethanesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a sulfonic acid derivative characterized by the presence of a phenyl group attached to an ethanesulfonic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of phenethyl alcohol using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent over-sulfonation and ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted phenylethanesulfonic acids .

Scientific Research Applications

2-Phenylethanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenylethanesulfonic acid involves its interaction with molecular targets and pathways. In biological systems, it can modulate enzyme activity and protein stability through its sulfonic acid group. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Phenylethanesulfonic acid is unique due to its specific structure, which combines the properties of both phenyl and ethanesulfonic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

2-phenylethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJLYUVAFAMUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347622
Record name 2-Phenylethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34292-93-8
Record name 2-Phenylethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylethane-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.